molecular formula C20H24N2O2S B2482087 2-Benzyl-4-cyclopropyl-1-(phenylsulfonyl)piperazine CAS No. 1421526-46-6

2-Benzyl-4-cyclopropyl-1-(phenylsulfonyl)piperazine

Cat. No. B2482087
CAS RN: 1421526-46-6
M. Wt: 356.48
InChI Key: KWKAPFZOHGNBOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds closely related to 2-Benzyl-4-cyclopropyl-1-(phenylsulfonyl)piperazine involves key steps such as nucleophilic substitution reactions, characterized by the interaction of benzhydryl piperazine with sulfonyl chlorides. Techniques such as 1H NMR, MS, and IR are commonly used for characterization, with X-ray crystallography confirming the molecular structure (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized by the piperazine ring adopting a chair conformation, with the sulfonyl moiety in a distorted tetrahedral configuration. Crystallography studies provide detailed insights into unit cell parameters and molecular geometry (Kumar et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide compounds with piperazine structures are explored through various analyses, including DFT studies for understanding molecular electrostatic potential and leading molecular orbital. Intermolecular interactions and conformational analyses are critical for assessing the compounds' reactivity and stability (Xiao et al., 2022).

Physical Properties Analysis

Investigations into the physical properties of these compounds involve determining crystal structures, examining conformational stability, and analyzing intermolecular hydrogen bonding, which contribute to understanding their solid-state characteristics and behavior (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties of benzylsulfonyl piperazine derivatives are significantly influenced by their structure, with studies focusing on their reactivity, potential pharmacological activities, and interactions with biological targets. The role of substituents and the structural configuration plays a crucial role in their chemical behavior and interactions (Girisha et al., 2008).

properties

IUPAC Name

1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,20-9-5-2-6-10-20)22-14-13-21(18-11-12-18)16-19(22)15-17-7-3-1-4-8-17/h1-10,18-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAPFZOHGNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-cyclopropyl-1-(phenylsulfonyl)piperazine

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